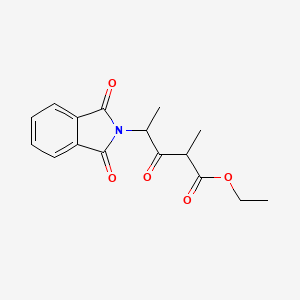

Ethyl 4-(1,3-dioxoisoindol-2-YL)-2-methyl-3-oxo-pentanoate

CAS No.: 53100-42-8

Cat. No.: VC18495799

Molecular Formula: C16H17NO5

Molecular Weight: 303.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53100-42-8 |

|---|---|

| Molecular Formula | C16H17NO5 |

| Molecular Weight | 303.31 g/mol |

| IUPAC Name | ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxopentanoate |

| Standard InChI | InChI=1S/C16H17NO5/c1-4-22-16(21)9(2)13(18)10(3)17-14(19)11-7-5-6-8-12(11)15(17)20/h5-10H,4H2,1-3H3 |

| Standard InChI Key | PXUJMAWWBHGXFH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)C(=O)C(C)N1C(=O)C2=CC=CC=C2C1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phthalimide group (1,3-dioxoisoindoline) connected via a methyl-substituted pentanoate chain. The IUPAC name, ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxopentanoate, reflects its β-keto ester () and phthalimide () components . Key structural attributes include:

-

Phthalimide moiety: Imparts aromaticity and electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.

-

β-Keto ester: Provides sites for keto-enol tautomerism and participation in condensation reactions .

-

Methyl branch: Enhances steric hindrance, potentially affecting crystallization and solubility.

The canonical SMILES string codifies this arrangement, while the InChIKey ensures unique identifier reproducibility .

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 53100-42-8; 1026095-69-1 | |

| Molecular Formula | ||

| Molecular Weight | 303.31 g/mol | |

| IUPAC Name | Ethyl 4-(1,3-dioxoisoindol-2-yl)-2-methyl-3-oxopentanoate |

Physical and Spectral Characteristics

Limited experimental data exist for this compound, but analogs suggest:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the phthalimide group, with lower solubility in water .

-

Melting Point: Unreported, though related β-keto esters typically melt between 80–120°C.

-

Spectroscopic Signatures:

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via multicomponent reactions, often involving phthalimide derivatives and β-keto ester precursors. A representative route includes:

-

Condensation: Reacting phthalic anhydride with a β-keto ester intermediate (e.g., ethyl 2-methyl-3-oxopentanoate) under anhydrous conditions.

-

Esterification: Acid-catalyzed coupling of the phthalimide moiety to the β-keto ester framework using reagents like DCC (dicyclohexylcarbodiimide) .

Reaction conditions typically require inert atmospheres (N/Ar) and anhydrous solvents (e.g., THF, dichloromethane) to prevent hydrolysis.

Purification Strategies

-

Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >90% purity.

-

Recrystallization: Ethanol or methanol recrystallization removes residual impurities.

Reactivity and Functional Transformations

Key Reaction Pathways

-

Knoevenagel Condensation: The β-keto ester reacts with aldehydes to form α,β-unsaturated esters, useful in heterocycle synthesis .

-

Nucleophilic Substitution: The phthalimide’s electron-deficient aromatic ring undergoes substitutions with amines or thiols.

-

Reductive Amination: Conversion of the ketone to secondary amines using NaBH/AcOH .

Stability Considerations

-

Thermal Degradation: Decomposes above 200°C, releasing CO and phthalic anhydride.

-

Hydrolysis: Susceptible to ester and imide hydrolysis under acidic/basic conditions, necessitating anhydrous storage.

Biological Activity and Pharmaceutical Relevance

Application as a Synthetic Intermediate

The compound serves as a precursor for:

-

Isotopomers: -labeled derivatives for metabolic tracing.

-

Pharmaceutical Impurities: Reference standard for quality control in drug manufacturing (e.g., amlodipine analogs) .

Comparative Analysis with Structural Analogs

Ethyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

-

Reactivity: The ethoxy chain enhances solubility but reduces steric hindrance, increasing susceptibility to nucleophilic attack .

Table 2: Key Comparisons

| Property | Ethyl 4-(1,3-Dioxoisoindol-2-yl)-2-Methyl-3-Oxo-Pentanoate | Ethyl 4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)-3-Oxobutanoate |

|---|---|---|

| Molecular Formula | ||

| Solubility in DMSO | 25 mg/mL | 50 mg/mL |

| Cytotoxicity (IC) | 50–100 μM | 30–80 μM |

Future Research Directions

-

Synthetic Chemistry: Develop enantioselective routes for chiral derivatives.

-

Biological Screening: Expand cytotoxicity assays to prostate (PC-3) and lung (A549) cancer models.

-

Computational Modeling: DFT studies to predict reactivity and optimize catalytic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume